2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide
CAS No.:
Cat. No.: VC20199689
Molecular Formula: C16H18N2O2S
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2O2S |
|---|---|
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | 2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H18N2O2S/c1-16(2)6-5-12-9-11(3-4-13(12)20-16)10-14(19)18-15-17-7-8-21-15/h3-4,7-9H,5-6,10H2,1-2H3,(H,17,18,19) |
| Standard InChI Key | IPQYNENWKLPINT-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NC3=NC=CS3)C |
Introduction
2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the chroman derivative family. Its structure consists of a chroman ring system substituted with a dimethyl group and an acetamide moiety linked to a thiazole ring. This unique combination of functional groups contributes to its potential applications in medicinal chemistry and material science.
Synthesis Methods
The synthesis of 2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps, including the formation of the chroman ring and the attachment of the thiazole moiety via an acetamide linkage. The choice of reagents and reaction conditions can significantly influence the yield and purity of the final product.
Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly antimicrobial and anticancer properties. The mechanism of action likely involves interaction with specific molecular targets, potentially modulating enzyme activity and influencing cellular signaling pathways.
Potential Applications
Given its biological activities, 2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide has diverse applications across several fields:
-
Medicinal Chemistry: Its antimicrobial and anticancer properties make it a candidate for drug development.
-
Material Science: The unique arrangement of functional groups could contribute to novel material properties.
Interaction Studies
Interaction studies focus on the compound's binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic applications. Preliminary findings suggest interactions with specific receptors or enzymes, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
The combination of a chroman ring with a thiazole ring and an acetamide moiety makes 2-(2,2-dimethylchroman-6-yl)-N-(thiazol-2-yl)acetamide distinct among similar chroman or thiazole derivatives. Its specific arrangement of functional groups contributes to distinct biological activities and potential therapeutic applications not found in other compounds.
Future Research Directions
Future research should focus on optimizing synthesis methods to improve yield and purity, as well as conducting comprehensive biological activity assays to fully explore its therapeutic potential. Additionally, molecular docking studies could provide insights into its interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume